
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 5-ethyl-1,3,4-thiadiazole. One common method involves the use of hydrazonoyl halides as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use as a drug candidate due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide
Uniqueness
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the isoindoline-1,3-dione and thiadiazole moieties makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H9N3O2S |
|---|---|
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H9N3O2S/c1-2-9-13-14-12(18-9)15-10(16)7-5-3-4-6-8(7)11(15)17/h3-6H,2H2,1H3 |
Clé InChI |
AYUPFBZKOMKODE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)

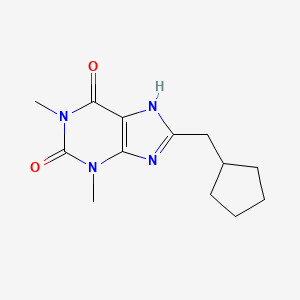
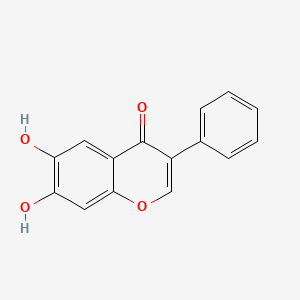
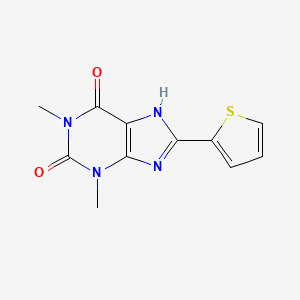






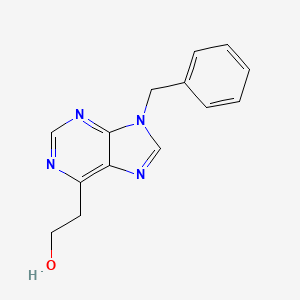
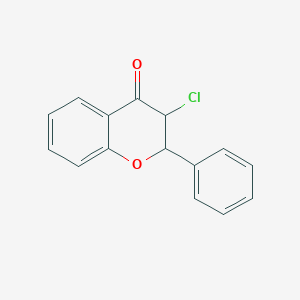
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)
